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  • Product: 9H-Purine-6-sulfonyl fluoride
  • CAS: 1513-63-9

Core Science & Biosynthesis

Foundational

9H-Purine-6-sulfonyl Fluoride: A Covalent SuFEx Probe for Nucleotide-Binding Proteomes

Topic: 9H-Purine-6-sulfonyl fluoride: Chemical Structure, Synthesis, and SuFEx Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9H-Purine-6-sulfonyl fluoride: Chemical Structure, Synthesis, and SuFEx Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers

Executive Summary

9H-Purine-6-sulfonyl fluoride (P6SF, CAS 1513-63-9) is a specialized heterocyclic electrophile designed to target purine-binding sites in the proteome.[1] Structurally composed of a purine core derivatized with a sulfonyl fluoride (–SO₂F) warhead at the C6 position, P6SF functions as a "context-specific" covalent inhibitor. Unlike highly reactive sulfonyl chlorides, P6SF exhibits the unique stability-reactivity profile characteristic of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, remaining inert in aqueous buffer until activated by the precise electrostatic environment of an enzyme active site. This guide details the physicochemical properties, synthesis, and application of P6SF as a chemical probe for mapping nucleotide-binding proteins (kinases, GTPases, and dehydrogenases).

Chemical Structure and Physicochemical Properties[1][2][3]

Structural Analysis

P6SF mimics the adenine base of ATP and GTP, allowing it to dock into the nucleotide-binding pockets of enzymes. The substitution of the 6-amino group of adenine with a sulfonyl fluoride moiety transforms the molecule from a reversible ligand into an electrophilic trap.

PropertyValue
IUPAC Name 9H-Purine-6-sulfonyl fluoride
CAS Number 1513-63-9
Molecular Formula C₅H₃FN₄O₂S
Molecular Weight 202.17 g/mol
Warhead Sulfonyl Fluoride (–SO₂F)
Core Scaffold Purine (mimics Adenine/Guanine)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (hydrolytically stable at neutral pH)
Tautomerism Exists in equilibrium between 9H- and 7H- tautomers
Electronic Properties and SuFEx Reactivity

The sulfonyl fluoride group is a "sleeping beauty" electrophile. The S(VI) center is tetrahedrally coordinated and shielded by the high electronegativity of the fluorine atom, which renders it resistant to reduction and nonspecific nucleophilic attack by solvent water.

  • Bond Polarization: The S–F bond is highly polarized, but the hard nature of the fluoride leaving group requires a specific activation mechanism—often hydrogen bonding in an oxyanion hole or proximity to a general base—to facilitate nucleophilic substitution.

  • Selectivity: Unlike acrylamides (which target Cys), P6SF can label Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) residues, provided they are spatially positioned within the purine-binding pocket.

Mechanism of Action: Proximity-Driven Covalent Capture

The mechanism of P6SF relies on "proximity-enabled reactivity."[2] The purine scaffold drives affinity for ATP/GTP binding sites, increasing the local concentration of the warhead near catalytic nucleophiles.

Mechanistic Pathway
  • Recognition: The purine core forms hydrogen bonds with the hinge region or specific residues in the nucleotide-binding pocket.

  • Activation: The sulfonyl fluoride sulfur atom is positioned near a nucleophilic side chain (e.g., the ε-amino group of a catalytic Lysine).

  • SuFEx Reaction: The nucleophile attacks the S(VI) center, displacing fluoride (F⁻) via a transition state stabilized by the protein environment.

  • Irreversible Inhibition: A stable sulfonamide (or sulfonate) bond is formed, permanently inactivating the enzyme.

SuFEx_Mechanism P6SF 9H-Purine-6-sulfonyl fluoride (Inhibitor) Complex Michaelis Complex (Non-covalent Binding) P6SF->Complex Diffusion Enzyme Nucleotide-Binding Protein (Target) Enzyme->Complex Affinity Recognition TS Pentacoordinate Transition State Complex->TS Nucleophilic Attack (Lys/Tyr/Ser) Adduct Sulfonyl-Enzyme Adduct (Irreversible) TS->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride Elimination

Figure 1: Kinetic mechanism of P6SF-mediated covalent inhibition. The reaction proceeds via a specific affinity-driven association followed by Sulfur(VI) fluoride exchange.

Synthesis Protocol

The synthesis of P6SF is classically achieved by oxidative chlorination of 6-mercaptopurine in the presence of fluoride sources. This method converts the thiol directly to the sulfonyl fluoride.

Reagents and Safety
  • Precursor: 6-Mercaptopurine (6-MP).[3]

  • Oxidant: Chlorine gas (

    
    ) or N-chlorosuccinimide (NCS).
    
  • Fluoride Source: Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) / HF.
  • Solvent: Methanol/Water mixture at low temperature.

  • Hazards: HF is extremely toxic and corrosive. P6SF causes severe skin burns. All operations must be performed in a fume hood with appropriate PPE (calcium gluconate gel on hand).

Step-by-Step Methodology
  • Slurry Preparation: Suspend 6-mercaptopurine (10 mmol) in a mixture of methanol (20 mL) and water (20 mL) in a polyethylene vessel (glass reacts with HF).

  • Fluoride Addition: Add Potassium Bifluoride (

    
    , 40 mmol) to the suspension. Cool the mixture to -10°C using an ice-salt bath.
    
  • Oxidative Chlorination: Slowly bubble chlorine gas (

    
    ) through the stirred suspension. Maintain temperature below 0°C. The reaction is exothermic.
    
    • Observation: The suspension will clear as the sulfonyl chloride intermediate forms and immediately exchanges with fluoride.

  • Quenching: Once the reaction is complete (monitored by TLC or disappearance of thiol), purge excess chlorine with nitrogen gas.

  • Isolation: Pour the reaction mixture onto crushed ice. The product, 9H-Purine-6-sulfonyl fluoride, typically precipitates as a white crystalline solid.

  • Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from anhydrous methanol if necessary.

Synthesis_Pathway Mercapto 6-Mercaptopurine (Thiol Precursor) Intermediate [Purine-6-sulfonyl chloride] (Transient Intermediate) Mercapto->Intermediate Oxidative Chlorination Product 9H-Purine-6-sulfonyl fluoride (Stable Product) Intermediate->Product Halogen Exchange (Fast) Reagents Cl2 (g) / KHF2 / MeOH -10°C Reagents->Mercapto

Figure 2: Synthetic route from 6-mercaptopurine to P6SF via oxidative halogen exchange.

Applications in Proteomics and Drug Discovery[2][3][5][7][8]

Affinity Labeling of Nucleotide Sites

P6SF is used to identify the amino acid residues lining the ATP-binding cleft of kinases and ATPases.

  • Protocol: Incubate purified protein (1-10 µM) with P6SF (10-100 µM) in HEPES buffer (pH 7.5) for 30–60 minutes.

  • Analysis: Digest the labeled protein with trypsin and analyze via LC-MS/MS. The mass shift of +182.17 Da (loss of HF, addition of Purine-SO2) on a specific peptide indicates the modification site.

SuFEx Click Chemistry

P6SF serves as a "hub" molecule. The sulfonyl fluoride group is stable enough to survive the modification of the purine ring (e.g., N9-alkylation) to create more complex probes, which can then be "clicked" onto proteins or surfaces.

Comparison with Other Probes
ProbeReactive GroupTarget ResidueStabilitySpecificity
P6SF Sulfonyl FluorideTyr, Lys, Ser, HisHigh (SuFEx)Purine-binding sites
FSBA FluorosulfonylbenzoylTyr, LysModerateATP sites (General)
Wortmannin Vinyl sulfone/esterLysLowPI3K specific
PMSF Sulfonyl FluorideSerHighSerine Proteases

References

  • Beaman, A. G., & Robins, R. K. (1961). Syntheses of Chloropurine and Fluoropurine Derivatives from 6-Mercaptopurine. Journal of the American Chemical Society, 83(19), 4038–4044. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science, 6, 2855-2862. Link

  • Colman, R. F. (1983). Affinity labeling of purine nucleotide sites in proteins. Annual Review of Biochemistry, 52, 67-91. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] PMC (NIH). Link

Sources

Exploratory

The Synthesis and Purification of 9H-Purine-6-sulfonyl Fluoride: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthesis and purification of 9H-Purine-6-sulfonyl fluoride, a compound of significant interest to researchers, medicinal chemists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of 9H-Purine-6-sulfonyl fluoride, a compound of significant interest to researchers, medicinal chemists, and professionals in drug development. The document details a robust and accessible synthetic pathway commencing from the readily available precursor, 6-mercaptopurine. Emphasis is placed on the mechanistic rationale behind the chosen experimental conditions, ensuring a blend of theoretical understanding and practical applicability. Furthermore, this guide outlines effective purification strategies and discusses the critical aspects of handling and stability of this reactive purine derivative. The content is structured to empower scientists with the knowledge to confidently and safely produce high-purity 9H-Purine-6-sulfonyl fluoride for their research endeavors.

Introduction: The Significance of 9H-Purine-6-sulfonyl Fluoride

9H-Purine-6-sulfonyl fluoride is a reactive chemical probe that has garnered attention in the fields of chemical biology and drug discovery.[1] Its utility stems from the unique reactivity of the sulfonyl fluoride moiety, which can act as a covalent modifier of specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine.[2] This property makes it an invaluable tool for identifying and validating novel drug targets, as well as for the development of targeted covalent inhibitors.

The purine scaffold is a ubiquitous motif in biologically active molecules, most notably as the core of the nucleobases adenine and guanine.[3] Consequently, purine analogs are often investigated for their potential as antimetabolites, enzyme inhibitors, and modulators of signaling pathways. The introduction of a sulfonyl fluoride group at the 6-position of the purine ring system bestows a unique electrophilic character, enabling its participation in nucleophilic substitution reactions.[1] This reactivity, coupled with the biological relevance of the purine core, positions 9H-Purine-6-sulfonyl fluoride as a compound with considerable potential for innovative research.

This guide will focus on a practical and efficient synthetic route starting from 6-mercaptopurine, a widely used therapeutic agent in its own right.[3] The described methodology is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Synthetic Strategy: From Thiol to Sulfonyl Fluoride

The most direct and efficient pathway for the synthesis of 9H-Purine-6-sulfonyl fluoride involves the conversion of the thiol group of 6-mercaptopurine into a sulfonyl fluoride. This transformation is typically achieved in a two-step, one-pot sequence:

  • Oxidative Chlorination: The thiol is first oxidized to the corresponding sulfonyl chloride.

  • Fluoride Exchange: The sulfonyl chloride is then converted to the more stable sulfonyl fluoride.

This approach is advantageous as it avoids the isolation of the often-unstable heteroaromatic sulfonyl chloride intermediate.[4]

Mechanistic Considerations

The conversion of a thiol to a sulfonyl chloride is a well-established transformation.[5] The use of an oxidizing agent in the presence of a chloride source, such as sodium hypochlorite, facilitates the formation of the sulfonyl chloride.[6][7] The subsequent fluoride exchange reaction proceeds via a nucleophilic substitution at the sulfur atom, where a fluoride ion displaces the chloride. Potassium bifluoride (KHF₂) is an effective and convenient source of fluoride for this purpose.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Final Product 6-Mercaptopurine 6-Mercaptopurine Oxidative_Chlorination Oxidative Chlorination (NaOCl, low temp) 6-Mercaptopurine->Oxidative_Chlorination Step 1 Fluoride_Exchange Fluoride Exchange (KHF₂) Oxidative_Chlorination->Fluoride_Exchange Step 2 (in situ) 9H-Purine-6-sulfonyl_fluoride 9H-Purine-6-sulfonyl fluoride Fluoride_Exchange->9H-Purine-6-sulfonyl_fluoride

Caption: Synthetic workflow for 9H-Purine-6-sulfonyl fluoride.

Detailed Experimental Protocol

The following protocol is adapted from the general method for the preparation of heteroaryl sulfonyl fluorides from heteroaryl thiols developed by Wright and Hallstrom.[6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
6-Mercaptopurine monohydrateC₅H₄N₄S·H₂O170.19≥98%Standard chemical supplier
Sodium hypochlorite solutionNaOCl74.4410-15% (w/v)Standard chemical supplier
Potassium bifluorideKHF₂78.10≥99%Standard chemical supplier
AcetonitrileCH₃CN41.05AnhydrousStandard chemical supplier
DichloromethaneCH₂Cl₂84.93ACS gradeStandard chemical supplier
Saturated sodium bicarbonate solutionNaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous magnesium sulfateMgSO₄120.37-Standard chemical supplier

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 6-mercaptopurine monohydrate (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material). Cool the suspension to -25 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Oxidative Chlorination: Slowly add aqueous sodium hypochlorite solution (3.3 eq) to the stirred suspension via the dropping funnel, ensuring the internal temperature is maintained below -20 °C. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Fluoride Exchange: Once the oxidative chlorination is complete, add solid potassium bifluoride (2.0 eq) to the reaction mixture in one portion. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Upon completion of the fluoride exchange, quench the reaction by the careful addition of saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 9H-Purine-6-sulfonyl fluoride.

Purification Strategies

The crude product obtained from the reaction typically requires purification to remove any unreacted starting materials, byproducts, and residual reagents. The choice of purification method will depend on the scale of the reaction and the desired purity of the final product.

Flash Column Chromatography

Flash column chromatography on silica gel is a widely used and effective method for the purification of purine derivatives. Given the polar nature of the purine ring and the sulfonyl fluoride group, a polar solvent system is generally required.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.

The progress of the chromatography can be monitored by TLC, and the fractions containing the desired product can be combined and concentrated to yield the purified 9H-Purine-6-sulfonyl fluoride.

Purification_Workflow Crude_Product Crude 9H-Purine-6-sulfonyl fluoride TLC_Analysis TLC Analysis to Determine Optimal Solvent System Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) TLC_Analysis->Column_Chromatography Fraction_Collection Collect and Analyze Fractions by TLC Column_Chromatography->Fraction_Collection Solvent_Removal Combine Pure Fractions and Remove Solvent under Reduced Pressure Fraction_Collection->Solvent_Removal Pure_Product Pure 9H-Purine-6-sulfonyl fluoride Solvent_Removal->Pure_Product

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Covalent Capture of Purine-Binding Proteins Using 9H-Purine-6-sulfonyl Fluoride (PSF)

Part 1: Introduction & Mechanistic Basis[1] The Renaissance of Sulfonyl Fluorides While affinity labeling has historically relied on highly reactive electrophiles (e.g., sulfonyl chlorides, epoxides), these often suffer...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Basis[1]

The Renaissance of Sulfonyl Fluorides

While affinity labeling has historically relied on highly reactive electrophiles (e.g., sulfonyl chlorides, epoxides), these often suffer from rapid hydrolysis and off-target non-specific labeling. 9H-Purine-6-sulfonyl fluoride (PSF) represents a "Goldilocks" probe in chemical proteomics. It utilizes the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a click-chemistry reaction reintroduced by Sharpless and colleagues, which offers a unique balance of stability and reactivity.

Mechanism of Action

PSF functions as a purine mimetic .[1] The purine scaffold (analogous to the adenine/guanine base of ATP/GTP) acts as the "affinity anchor," directing the molecule into the nucleotide-binding pocket of enzymes such as kinases, GTPases, and dehydrogenases.

Once docked, the sulfonyl fluoride warhead (


) is positioned in close proximity to nucleophilic side chains (Tyrosine, Lysine, or Serine) lining the active site. This proximity drives a specific covalent reaction, releasing fluoride (

) and forming a stable sulfonyl linkage.[1]

Key Advantages:

  • Context-Dependent Reactivity: The

    
     group is relatively inert to free water and cytosolic nucleophiles, reacting only when "forced" into proximity with a target residue within a binding pocket.
    
  • Stability: Unlike sulfonyl chlorides, PSF resists hydrolysis in aqueous buffers at neutral pH, allowing for longer incubation times required for equilibrium binding.[1]

Mechanistic Diagram

The following diagram illustrates the proximity-driven covalent capture mechanism.

PSF_Mechanism PSF 9H-Purine-6-sulfonyl Fluoride (Probe) Complex Michaelis Complex (Non-covalent Binding) PSF->Complex Diffusion Enzyme Purine-Binding Enzyme (Target) Enzyme->Complex Recognition Transition SuFEx Transition State (Proximity Effect) Complex->Transition Nucleophilic Attack (Tyr-OH / Lys-NH2) Product Covalently Labeled Enzyme (Sulfonyl-Enzyme Adduct) Transition->Product Stable Bond Formation Fluoride Fluoride Ion (F-) (Leaving Group) Transition->Fluoride Elimination

Figure 1: Mechanism of proximity-dependent SuFEx reaction between PSF and a target enzyme.

Part 2: Experimental Protocol

Reagent Preparation & Handling

Safety Note: Sulfonyl fluorides are covalent modifiers.[1] Handle with gloves and in a fume hood.

ComponentSpecificationStorage
PSF Solid >95% Purity-20°C, Desiccated
Solvent Anhydrous DMSO or DMFRoom Temp, Desiccated
Reaction Buffer 50 mM HEPES, pH 7.5 - 8.04°C
Quenching Buffer 50 mM Tris-HCl, pH 8.0 (excess)Room Temp

Stock Solution Prep:

  • Weigh 9H-Purine-6-sulfonyl fluoride (MW: ~202.17 g/mol ).[1][2]

  • Dissolve in anhydrous DMSO to a concentration of 50 mM .

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Labeling Workflow

This protocol is optimized for labeling purified proteins (1–10 µM) or proteomic lysates (1–2 mg/mL).[1]

Step 1: Equilibrium Binding (Incubation)

The reaction rate depends on the affinity of the purine scaffold for the pocket (


) and the reactivity of the local nucleophile (

).
  • Prepare Samples: Dilute protein/lysate into Reaction Buffer (HEPES pH 7.8). Avoid Tris or primary amine buffers during this step if possible, though PSF is relatively selective.[1]

  • Add Probe: Add PSF stock to a final concentration of 100 µM – 500 µM .

    • Note: Maintain DMSO concentration < 2% to prevent protein denaturation.[1]

  • Control: Prepare a "Competition Control" by pre-incubating the sample with 10 mM ATP or GTP for 15 minutes before adding PSF.

  • Incubate: 2 to 4 hours at Room Temperature (25°C) or 1 hour at 37°C.

Step 2: Quenching & Cleanup
  • Quench: Add 50 mM Tris-HCl pH 8.0 (or excess free Lysine) and incubate for 10 minutes. The high concentration of free amines will scavenge unreacted probe over time, although dialysis is preferred for complete removal.[1]

  • Remove Excess: Perform Zeba spin desalting or dialysis to remove unreacted PSF and fluoride ions.[1]

Step 3: Analysis (Activity or Mass Spec)[1]
  • Activity Assay: Measure enzymatic activity immediately.[1] Expect >80% inhibition in the PSF sample compared to vehicle control.[1]

  • Mass Spectrometry: Proceed to trypsin digestion and LC-MS/MS (See Section 3).

Experimental Workflow Diagram

Workflow cluster_0 Phase I: Labeling cluster_1 Phase II: Validation cluster_2 Phase III: Readout Sample Protein Sample (HEPES pH 7.8) AddProbe Add PSF (100-500 µM) Sample->AddProbe Incubate Incubate 2-4 hrs @ RT AddProbe->Incubate Quench Quench (Tris/Desalt) Incubate->Quench Split Split Sample Quench->Split Activity Enzymatic Assay (Check Inhibition) Split->Activity Functional MS LC-MS/MS (Check Mass Shift) Split->MS Structural

Figure 2: Step-by-step workflow for affinity labeling and validation.

Part 3: Validation & Data Analysis[1]

Mass Spectrometry Analysis

The definitive proof of covalent capture is the detection of the specific mass shift on the target peptide.

Calculating the Mass Shift:

  • PSF Formula:

    
    
    
  • PSF MW: ~202.17 Da[1][2]

  • Leaving Group: Fluoride (

    
    ) = 18.998 Da
    
  • Added Moiety: Purine-sulfonyl group (

    
    )
    
  • Mass Shift (

    
    ): 
    
    
    

Data Interpretation Table:

ObservationInterpretationAction
+183.17 Da Shift Successful covalent labeling of Tyr/Lys.Map site to crystal structure.[1]
No Shift No reaction or poor binding affinity.[1]Increase probe conc. or pH (to 8.0).[1]
Shift in "Competition" Non-specific binding (off-target).Reduce probe conc.; this site is not the ATP pocket.
+202 Da Shift Non-covalent adduct (rare in denaturing MS).[1]Check desalting/washing steps.[1]
Troubleshooting Guide
  • Issue: Low Labeling Efficiency.

    • Cause: pH too low.[1] The nucleophile (e.g., Tyrosine

      
      ) needs to be partially deprotonated or activated by the microenvironment.[1]
      
    • Fix: Increase pH to 8.0 or 8.5.[1]

  • Issue: Precipitation.

    • Cause: PSF has limited solubility in pure water.[1]

    • Fix: Ensure DMSO stock is fresh.[1] Do not exceed 500 µM probe in aqueous buffer.

  • Issue: High Background.

    • Cause: Reaction time too long, leading to non-specific SuFEx on surface lysines.[1]

    • Fix: Reduce time to 1 hour; perform Competition Control to distinguish specific hits.

References

  • Colman, R. F. (1983). Affinity labeling of purine nucleotide sites in proteins.[1] Annual Review of Biochemistry, 52, 67-91.[1] Link

  • Dong, J., et al. (2014).[1] Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Jiang, H., et al. (2020).[1] Reactivity of Sulfonyl Fluorides for Covalent Protein Modification. Bioconjugate Chemistry, 31(3), 501-511.[1] Link

Sources

Application

Application Notes &amp; Protocols: Mapping Nucleotide Binding Sites with 9H-Purine-6-sulfonyl Fluoride

Abstract: The identification and characterization of nucleotide-binding sites within the proteome are critical for understanding cellular signaling and for the development of targeted therapeutics. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification and characterization of nucleotide-binding sites within the proteome are critical for understanding cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive overview and detailed protocols for utilizing 9H-Purine-6-sulfonyl fluoride (PU-SF) as a covalent chemical probe to map these sites. By leveraging the purine scaffold for targeted delivery and the sulfonyl fluoride warhead for covalent modification, researchers can effectively identify and locate nucleotide-binding pockets in complex biological systems. This document outlines the underlying mechanism, experimental workflows, step-by-step protocols for labeling and proteomic analysis, and data interpretation strategies, tailored for researchers in chemical biology and drug development.

Introduction: The Power of Covalent Chemoproteomics

The landscape of drug discovery is increasingly focused on understanding the intricate network of protein interactions. A significant portion of the proteome, including critical enzyme classes like kinases, ATPases, and GTPases, utilizes nucleotides such as ATP and GTP to fuel cellular processes. The binding sites for these nucleotides represent prime targets for therapeutic intervention.[1] However, identifying these sites on a proteome-wide scale and validating them remains a significant challenge.

Chemoproteomics, particularly through the use of activity-based protein profiling (ABPP), offers a powerful solution. This approach employs reactive chemical probes to covalently label proteins directly in their native environment.[2] Covalent probes provide a distinct advantage: they form a stable, permanent bond with their target protein, which allows for the capture of even transient or weak interactions and facilitates the unambiguous identification of the binding site via mass spectrometry.[3][4]

The Rise of Sulfonyl Fluorides:

While traditional covalent probes have often targeted the highly nucleophilic cysteine residue, this limits the scope of the druggable proteome. Sulfonyl fluorides (SFs) have emerged as a "privileged" electrophilic warhead in chemical biology due to their unique combination of stability and reactivity.[5][6] Unlike more aggressive electrophiles, SFs are relatively stable in aqueous, biological milieu but can be "activated" by the specific microenvironment of a protein binding pocket to react with a broader range of nucleophilic amino acid residues, including tyrosine (Tyr), lysine (Lys), serine (Ser), threonine (Thr), and histidine (His).[7][8][9][10] This expanded targeting capability significantly broadens the horizons of covalent ligand discovery.

9H-Purine-6-sulfonyl Fluoride (PU-SF): A Targeted Probe:

PU-SF is a specialized chemical probe that masterfully combines the reactivity of the sulfonyl fluoride group with the targeting ability of a purine scaffold.[11] The purine structure mimics adenosine, a core component of ATP, ADP, and other essential nucleotides. This structural mimicry directs the probe preferentially to nucleotide-binding sites, enabling researchers to specifically interrogate this important class of proteins.

This guide provides the scientific rationale and detailed protocols for using PU-SF to achieve:

  • Covalent labeling of nucleotide-binding proteins in purified systems or complex cell lysates.

  • Pinpoint identification of the specific amino acid residues at the binding site using bottom-up proteomics.

  • Validation of target engagement through competitive displacement assays.

Mechanism of Action: Covalent Capture

The efficacy of PU-SF hinges on a two-step process: recognition and irreversible binding.

  • Recognition: The purine core of PU-SF acts as a recognition element, guiding the molecule to the ATP/GTP binding pockets of proteins. This non-covalent, reversible binding event increases the local concentration of the probe at the site of interest.

  • Covalent Reaction: Once positioned within the binding site, the electrophilic sulfonyl fluoride (SO₂F) "warhead" is presented to nearby nucleophilic amino acid side chains. A suitably positioned and activated Tyr, Lys, Ser, Thr, or His residue attacks the sulfur atom, displacing the fluoride ion and forming a stable covalent sulfonyl or sulfonamide linkage. This reaction is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a class of reactions noted for its reliability and biocompatibility.

The resulting covalent adduct carries a unique mass signature, allowing for its detection and localization by mass spectrometry.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein Protein with Nucleotide Binding Site Complex Reversible Protein::PU-SF Complex Protein->Complex Recognition via Purine Scaffold PUSF PU-SF Probe Complex->Protein Dissociation Covalent_Complex Covalently Modified Protein (Stable Adduct) Complex->Covalent_Complex Nucleophilic Attack by Tyr, Lys, Ser, etc.

Caption: Logical workflow of PU-SF action, from initial recognition to irreversible covalent modification.

Overall Experimental and Analytical Workflow

The process of mapping nucleotide-binding sites with PU-SF can be broken down into four main stages: Labeling, Proteolytic Digestion, Mass Spectrometry Analysis, and Data Interpretation. The entire workflow is designed to isolate and identify the specific peptides that have been covalently modified by the probe.

start Biological Sample (Purified Protein, Cell Lysate, or Intact Cells) labeling 1. Protein Labeling Incubate with PU-SF (+/- Competitor, e.g., ATP) start->labeling prep 2. Proteomic Sample Prep - Denature, Reduce, Alkylate - Trypsin Digestion labeling->prep cleanup Peptide Cleanup (e.g., C18 Desalting) prep->cleanup lcms 3. LC-MS/MS Analysis - Peptide Separation (LC) - Mass Analysis (MS1) - Fragmentation (MS2) cleanup->lcms data 4. Data Analysis - Database Search - Identify PU-S Modified Peptides - Site Localization lcms->data validation Biological Interpretation & Target Validation data->validation

Caption: High-level experimental workflow for PU-SF-based chemoproteomic mapping.

Detailed Experimental Protocols

Safety Precaution: 9H-Purine-6-sulfonyl fluoride and related sulfonyl fluoride compounds are reactive electrophiles.[12] They may cause skin, eye, and respiratory irritation.[12] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) before use.

Protocol 1: In Vitro Labeling of Complex Proteomes (Cell Lysate)

This protocol describes the labeling of proteins in a complex mixture, such as a cell lysate.

A. Materials

  • PU-SF Stock: 10-100 mM in anhydrous DMSO. Store in small aliquots at -80°C.

  • Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1% NP-40 (or other suitable detergent), and protease inhibitor cocktail.

  • Competition Ligand (Optional): 100 mM ATP or a non-hydrolyzable analog (e.g., AMP-PNP) in an aqueous buffer.

  • Protein Lysate: Prepared from cultured cells or tissue, with protein concentration adjusted to 1-5 mg/mL.

B. Procedure

  • Prepare Lysate: On ice, aliquot 100 µL of cell lysate (containing 100-500 µg of total protein) into microcentrifuge tubes. Prepare samples for each condition (e.g., No Probe Control, PU-SF Label, PU-SF + Competitor).

  • Competition (Optional): To the "PU-SF + Competitor" tube, add the competitor ligand (e.g., ATP) to a final concentration of 1-10 mM. Incubate at room temperature for 30 minutes. This pre-incubation allows the competitor to occupy the nucleotide-binding sites.

  • Labeling Reaction: Add PU-SF from the DMSO stock to the appropriate tubes to achieve the desired final concentration (typically 10-100 µM). Add an equivalent volume of DMSO to the "No Probe Control".

    • Scientist's Note: The optimal concentration of PU-SF must be determined empirically. A concentration titration experiment is highly recommended to find the balance between effective labeling and off-target effects.

  • Incubation: Incubate all samples for 1-2 hours at room temperature or 37°C with gentle mixing.

    • Scientist's Note: The incubation time is another critical parameter. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) can reveal the kinetics of labeling and help minimize non-specific modifications.

  • Quench Reaction (Optional): The reaction can be quenched by adding a high concentration of a nucleophile like DTT or by proceeding immediately to denaturation for proteomic prep.

  • Proceed to Proteomic Sample Prep: The labeled samples are now ready for digestion (Protocol 2).

Protocol 2: Proteomic Sample Preparation

This protocol uses a standard in-solution digestion workflow.

A. Materials

  • Urea Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent: 1 M Dithiothreitol (DTT).

  • Alkylating Agent: 500 mM Iodoacetamide (IAA).

  • Protease: Sequencing-grade Trypsin (e.g., Promega).

  • Quenching Solution: 10% Trifluoroacetic acid (TFA).

  • Peptide Desalting Column: C18 ZipTips or StageTips.

B. Procedure

  • Denaturation & Reduction: Add 4 volumes of Urea Buffer to the labeled lysate. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Cool samples to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes. This step alkylates free cysteine residues, preventing disulfide bond reformation.

  • Dilution & Digestion: Dilute the sample 8-fold with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate overnight at 37°C.

  • Acidification: Quench the digestion by adding TFA to a final concentration of 1% (pH < 3).

  • Desalting: Centrifuge the sample to pellet any precipitate. Clean up the peptide-containing supernatant using a C18 desalting column according to the manufacturer's instructions.

  • Dry & Reconstitute: Dry the eluted peptides using a vacuum centrifuge. Reconstitute in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

A. LC-MS/MS Configuration

  • Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Thermo Q Exactive or Orbitrap Exploris) coupled to a nano-flow HPLC system is ideal.

  • Column: A packed C18 analytical column (e.g., 75 µm ID x 25 cm length).

  • Gradient: A 60-120 minute gradient from ~2% to 40% acetonitrile with 0.1% formic acid is a good starting point.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) is standard. The instrument should be configured to acquire a high-resolution MS1 scan followed by MS/MS scans on the top 10-20 most abundant precursor ions.

B. Data Analysis

  • Database Searching: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger).

  • Specify Modifications: This is the most critical step. The covalent modification by PU-SF results in the addition of a purine-sulfonyl group (C₅H₂N₄O₂S) to the amino acid residue. The mass of this adduct must be defined as a variable modification on the potential target residues: Tyr, Lys, Ser, Thr, and His.

    • Adduct Mass: The exact mass of the added moiety is 182.0007 Da .

  • Search Parameters:

    • Enzyme: Trypsin/P.

    • Fixed Modification: Carbamidomethyl (C) for IAA alkylation.

    • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and the PU-S adduct (on Y, K, S, T, H).

    • Database: Use a relevant protein database (e.g., Swiss-Prot Human).

  • Data Filtering: Filter results to a 1% peptide and protein False Discovery Rate (FDR). Focus on high-confidence identifications of the PU-S modified peptides.

Data Interpretation and Validation

The output of the database search will be a list of identified peptides, including those carrying the PU-S modification.

A. Identifying High-Confidence Hits A true target of PU-SF should meet the following criteria:

  • The PU-S modified peptide is identified with a high-confidence score from the search engine.

  • The modification is localized to a specific residue with high probability (e.g., PTM localization probability > 0.75).

  • The signal for the modified peptide is significantly reduced or absent in the "PU-SF + Competitor" sample.

B. Quantitative Analysis

Quantitative data from the mass spectrometer can be summarized to compare the abundance of a modified peptide across different conditions. Label-free quantification (LFQ) is commonly used.

Modified PeptideResidueAbundance (PU-SF)Abundance (PU-SF + ATP)Fold Change (Competition)
GNVLVVTY LPPTLSKTyr-1341.5 E+071.2 E+05125x Reduction
VAVK MLKADDIVKLys-889.8 E+068.1 E+061.2x Reduction
FIES FPEAKSer-2101.1 E+079.9 E+04111x Reduction
  • Interpretation: In the table above, the peptides modified at Tyr-134 and Ser-210 show a dramatic reduction in abundance when the experiment is performed in the presence of excess ATP. This strongly suggests that PU-SF binds to the same site as ATP and that these residues are located within that nucleotide-binding pocket. The modification at Lys-88 shows minimal competition, indicating it may be a non-specific or off-target interaction.

References

  • Google. (2026). Google Search.
  • Kelly, M. J., et al. (2019). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • St-Gelais, M., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • MDPI. Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Molecules. [Link]

  • SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society. [Link]

  • PubChem. 9H-purine-6-sulfonyl fluoride. [Link]

  • PubMed. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. [Link]

  • National Institutes of Health (NIH). Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

  • National Institutes of Health (NIH). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. [Link]

  • National Institutes of Health (NIH). Chemoproteomic methods for covalent drug discovery. [Link]

  • National Institutes of Health (NIH). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]

  • New Jersey Department of Health. Hazard Summary: Sulfuryl Fluoride. [Link]

  • Drug Discovery News. Mapping proteins to reveal secret drug binding pockets. [Link]

  • National Institutes of Health (NIH). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • ResearchGate. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. [Link]

  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • ChemRxiv. Electrophile Scanning Reveals Reactivity Hotspots for the Design of Covalent Peptide Binders. [Link]

  • National Institutes of Health (NIH). PubChem - Sulfuryl fluoride. [Link]

  • PubMed. Covalent binding of ATPgammaS to the nucleotide-binding site in S14C-actin. [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Peptide Quantitation Strategies. [Link]

  • ResearchGate. ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. [Link]

  • Frontiers. Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia. [Link]

  • bioRxiv. Mapping the space of protein binding sites with sequence-based protein language models. [Link]

  • International Labour Organization. ICSC 1402 - SULFURYL FLUORIDE. [Link]

  • NeurIPS. PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. [Link]

  • PubMed Central. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Post-Labeling Cleanup of 9H-Purine-6-sulfonyl fluoride (PSF)

The following technical guide addresses the specific challenges of removing unbound 9H-Purine-6-sulfonyl fluoride (PSF) from protein samples. This guide is structured to assist researchers in optimizing signal-to-noise r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of removing unbound 9H-Purine-6-sulfonyl fluoride (PSF) from protein samples. This guide is structured to assist researchers in optimizing signal-to-noise ratios for downstream applications such as Mass Spectrometry (MS) and Activity-Based Protein Profiling (ABPP).

Introduction: The Challenge of PSF Removal

9H-Purine-6-sulfonyl fluoride (PSF) is a specialized covalent probe belonging to the sulfonyl fluoride (SF) class of "privileged warheads." Unlike highly reactive electrophiles (e.g., sulfonyl chlorides or NHS-esters), SFs are relatively stable in aqueous buffers and often require context-specific activation within a protein binding pocket to react with nucleophiles like Tyrosine, Lysine, or Histidine [1, 2].

Why is removal difficult?

  • Latent Reactivity: Because PSF is hydrolytically stable, unbound probe does not spontaneously degrade rapidly. It persists in the sample, leading to high background in LC-MS or competition in activity assays.

  • Hydrophobic Intercalation: The purine scaffold is inherently hydrophobic and planar. It can associate non-covalently with nucleotide-binding pockets or hydrophobic patches on protein surfaces, resisting simple buffer exchange [3].

Decision Matrix: Selecting a Removal Strategy

Choose your cleanup method based on your downstream application.

FeatureProtocol A: Rapid Spin Desalting Protocol B: Acetone Precipitation Protocol C: Dialysis
Primary Application Activity Assays, Native Gel, ImagingMass Spectrometry (LC-MS/MS), SDS-PAGELarge Volume Native Purification
Protein State Native (Folded)Denatured (Unfolded)Native (Folded)
Removal Efficiency High (>95%) for free probe; Low for hydrophobic stickingUltra-High (>99%); Disrupts hydrophobic stickingModerate; Equilibrium dependent
Time Required 10–15 Minutes2 Hours – Overnight12–24 Hours
Risk Factor Sample dilution (minor)Protein loss (pellet solubility)Hydrolysis of labile PTMs

Core Protocols

Protocol A: Rapid Spin Desalting (Native Applications)

Best for: Preserving enzymatic activity while removing the bulk of free PSF.

Materials:

  • Zeba™ Spin Desalting Columns (7K MWCO) or Bio-Rad Micro Bio-Spin™ columns.

  • Chase Buffer: Your assay buffer + 0.05% Tween-20 (Critical for disrupting non-covalent purine interactions).

Workflow:

  • Equilibration: Remove the column's bottom plug and spin at 1,500 × g for 1 min to remove storage buffer. Apply 300 µL of Chase Buffer and spin again. Repeat 3 times.

  • Sample Loading: Slowly apply the labeling reaction (30–130 µL) to the center of the resin bed. Do not touch the sides.

  • Elution: Centrifuge at 1,500 × g for 2 minutes.

  • Collection: The flow-through contains the labeled protein. The unbound PSF remains trapped in the resin.

Expert Insight: The addition of 0.05% Tween-20 or 5% Glycerol in the Chase Buffer is essential. The purine ring of PSF can stick to the resin or the protein surface; mild detergent helps keep the unbound probe soluble and in the resin phase [4].

Protocol B: Acetone Precipitation (Mass Spectrometry)

Best for: Total removal of PSF for "clean" MS spectra. Denatures protein.

Materials:

  • HPLC-grade Acetone (chilled to -20°C).

  • Reconstitution Buffer (e.g., 8M Urea or 6M GuHCl).

Workflow:

  • Ratio: Add 4 volumes of cold acetone (-20°C) to 1 volume of protein sample.

  • Incubation: Vortex well and incubate at -20°C for 60 minutes (or overnight for max recovery).

  • Pelleting: Centrifuge at 13,000–15,000 × g for 10 minutes at 4°C.

  • Wash: Carefully decant the supernatant (contains unbound PSF). Add 500 µL of cold 90% acetone, vortex gently to wash the pellet surface, and spin again for 5 min.

  • Drying: Air dry the pellet for 5–10 minutes. Do not over-dry, or the pellet will become insoluble.

  • Resuspension: Dissolve in Reconstitution Buffer for digestion.

Technical Support & Troubleshooting (Q&A)

Q1: I performed spin desalting, but I still see a signal from "unbound" probe in my control samples. Why? A: This is likely due to non-covalent hydrophobic association . The purine ring of PSF mimics ATP and can bind tightly to nucleotide-binding pockets without forming a covalent bond.

  • Solution: If your protein tolerates it, increase the salt concentration (up to 500 mM NaCl) or add a small amount of organic solvent (5% DMSO) to the desalting buffer to disrupt these weak interactions during the spin step.

Q2: Should I "quench" the PSF reaction before cleanup? A: Unlike NHS-esters, Sulfonyl Fluorides are "latent" electrophiles and do not react rapidly with free amines (Tris) [2]. Therefore, adding Tris will not effectively quench the reaction.

  • Strategy: To stop the reaction immediately, you must physically remove the probe (Protocol A) or denature the protein (Protocol B). If a chemical stop is absolute required, adding a large excess of a specific scavenger like a thiol-free BSA or a potent nucleophile (depending on the specific SF reactivity profile) is preferred, but physical removal is safer.

Q3: Can I use dialysis instead of spin columns? A: Dialysis is generally discouraged for PSF removal for two reasons:

  • Equilibration Time: It takes 12–24 hours to reach equilibrium. During this time, the "unbound" probe is still present and may slowly react with non-target residues (off-target labeling).

  • Hydrolysis: While PSF is stable, long incubations at pH > 8.0 can lead to gradual hydrolysis, changing the chemical species in your sample.

Visual Workflow (Graphviz)

PSF_Cleanup_Strategy Start Labeling Reaction (Protein + PSF) Decision Select Downstream Application Start->Decision Native Native Analysis (Activity / Imaging) Decision->Native Function Required Denature Mass Spectrometry (Sequence / ID) Decision->Denature ID Required SpinCol Spin Column Desalting (Add 0.05% Tween-20) Native->SpinCol Eluate Purified Native Protein SpinCol->Eluate Flow-through Waste Waste (Free Probe) SpinCol->Waste Trapped PSF Precip Acetone Precipitation (-20°C, 4:1 Ratio) Denature->Precip Wash Wash Pellet (Remove hydrophobic PSF) Precip->Wash Digest Tryptic Digestion Wash->Digest

Caption: Decision tree for removing 9H-Purine-6-sulfonyl fluoride based on downstream analytical requirements.

References

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Thermo Fisher Scientific. (n.d.). Rapid & efficient removal of unreacted small molecules in a convenient spin-and-go format. Link

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16, 21359.[2] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Validation of 9H-Purine-6-Sulfonyl Fluoride (Pur-SF) Adducts

Topic: Mass Spectrometry Validation of 9H-Purine-6-Sulfonyl Fluoride Adducts Content Type: Publish Comparison Guide Executive Summary: The Pur-SF Advantage For decades, mapping nucleotide-binding sites (ATP/GTP pockets)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Validation of 9H-Purine-6-Sulfonyl Fluoride Adducts Content Type: Publish Comparison Guide

Executive Summary: The Pur-SF Advantage

For decades, mapping nucleotide-binding sites (ATP/GTP pockets) relied on bulky affinity probes like 5'-fluorosulfonylbenzoyladenosine (FSBA). While effective, FSBA suffers from hydrolytic instability and complex fragmentation patterns that complicate mass spectrometry (MS) analysis.

9H-Purine-6-sulfonyl fluoride (Pur-SF) represents a next-generation "fragment-based" electrophile. By stripping away the ribose-phosphate scaffold and utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry, Pur-SF offers a rigid, atom-efficient probe that targets catalytic nucleophiles (Tyr, Lys, His) with superior stability and distinct MS spectral signatures.

This guide provides a validated framework for characterizing Pur-SF adducts, comparing its performance directly against legacy reagents to demonstrate why it is the superior choice for high-throughput chemoproteomics.

Mechanism of Action & Chemical Specifications[1]

Unlike promiscuous alkylating agents (e.g., Iodoacetamide), Pur-SF is a latent electrophile . It is stable in aqueous buffer but reacts rapidly when positioned within a binding pocket where a nucleophilic residue is activated by the local protein environment.

The SuFEx Reaction

The sulfonyl fluoride warhead undergoes nucleophilic substitution, ejecting a fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.

  • Reaction:

    
    
    
  • Target Residues: Tyrosine (primary), Lysine (secondary), Histidine, Serine (context-dependent).

  • Mass Shift: The covalent modification results in a precise mass increase of +183.00 Da .

Table 1: Physicochemical Specifications
Feature9H-Purine-6-Sulfonyl Fluoride (Pur-SF)
Formula (Probe) C

H

FN

O

S
MW (Probe) 202.17 Da
Adduct Formula C

H

N

O

S (Probe minus F)
Adduct Monoisotopic Mass 182.9973 Da
Reactivity Profile Context-dependent SuFEx (requires binding)
Stability (pH 7.4) High (>24h half-life)

Comparative Performance Analysis

To validate Pur-SF, we compare it against the industry-standard ATP probe (FSBA) and broad-spectrum serine hydrolase probes (Fluorophosphonates - FP).

Table 2: Pur-SF vs. Alternatives
MetricPur-SF (Product) FSBA (Legacy Alternative) Fluorophosphonates (FP)
Target Specificity Nucleotide-binding sites (Kinases, GTPases)ATP-binding sitesSerine Hydrolases (Lipases, Proteases)
Aqueous Stability High: SuFEx warhead resists hydrolysis.Low: Rapidly hydrolyzes in water.[1]Moderate: Stable but highly reactive.
Steric Footprint Minimal: Fits cryptic/small pockets.High: Bulky ribose/phosphate group may block binding.Moderate: Long linker chains often used.
MS Identification Clear: +183 Da shift; distinct purine reporter ions.Complex: Multiple fragmentation channels; labile ribose.Standard: Well-characterized, but nonspecific for kinases.
Labeling pH pH 7.5 - 8.5 (Physiological)pH 7.0 - 8.0pH 7.0 - 8.0
Critical Insight: The "Silent" Labeling Advantage

FSBA adducts often undergo "neutral loss" of the adenosine moiety during MS fragmentation, complicating site localization. Pur-SF adducts are more rigid. While they can lose SO


 (-64 Da), the aromatic purine ring often remains attached to the peptide backbone during HCD (Higher-energy Collisional Dissociation), providing high-confidence site localization scores (Ascore/PtmRS).

Validated Experimental Protocol

This protocol ensures high-occupancy labeling and confident MS identification.

Phase 1: In Vitro Labeling
  • Preparation: Dissolve Pur-SF in anhydrous DMSO to 100 mM (Stock). Avoid protic solvents for storage.

  • Incubation: Dilute protein (1 mg/mL) in HEPES buffer (pH 7.5). Add Pur-SF to a final concentration of 100–500 µM.

    • Note: Maintain DMSO < 2% to prevent denaturation.

  • Reaction: Incubate at 25°C for 1–2 hours.

    • Control: Pre-incubate a sample with ATP (10 mM) to compete for the binding site. Loss of signal in the ATP sample confirms specific nucleotide-pocket targeting.

  • Quenching: Add 50 mM Ammonium Bicarbonate or perform Acetone precipitation to remove excess free probe.

Phase 2: LC-MS/MS Acquisition
  • Digestion: Standard Trypsin/Lys-C digestion protocol.

  • LC Gradient: 5% to 35% B (Acetonitrile/0.1% Formic Acid) over 60 mins. Pur-SF peptides are moderately hydrophobic and retain well.

  • MS Method (Orbitrap):

    • Mode: Data Dependent Acquisition (DDA).

    • Fragmentation: HCD (Normalized Collision Energy: 28–30%).

    • Why HCD? CID often causes complete loss of the modification. HCD preserves the modification on the backbone ions (b- and y-ions) better for SuFEx probes.

Phase 3: Bioinformatics Configuration

Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with:

  • Variable Modification: Purine-Sulfonyl (Specific to Y, K, H, S, T).

  • Composition: H(3) C(5) N(4) O(2) S(1).[2]

  • Delta Mass: +182.9973 Da.

  • Diagnostic Ions (Optional): Monitor for m/z 119.03 (Purine fragment) in MS2 spectra.

Data Visualization & Logic Flow

The following diagram illustrates the validated workflow for confirming Pur-SF adducts, highlighting the critical "Competition Check" step that distinguishes specific binding from non-specific surface labeling.

PurSF_Validation_Workflow Start Protein Sample (Lysate or Purified) Split Split Sample Start->Split Exp_Arm Experimental Arm: + Pur-SF (100 µM) Split->Exp_Arm Ctrl_Arm Control Arm: + ATP (10 mM) -> + Pur-SF Split->Ctrl_Arm Digest Trypsin Digestion & Desalting Exp_Arm->Digest Ctrl_Arm->Digest LCMS LC-MS/MS Analysis (HCD Fragmentation) Digest->LCMS Search Database Search (+183.00 Da Mod) LCMS->Search Analysis Differential Analysis Search->Analysis Result_Spec Specific Target: Signal Reduced in Control Analysis->Result_Spec High Ratio (Exp/Ctrl) Result_NonSpec Non-Specific: Signal Unchanged Analysis->Result_NonSpec Ratio ~ 1

Figure 1: Self-validating chemoproteomic workflow. The ATP-competition arm serves as the internal control to verify that Pur-SF is labeling the nucleotide-binding pocket.

Interpretation of MS Spectra

When validating the spectra manually (a requirement for "Publish" quality data), look for these three pillars of evidence:

  • The Mass Shift: Ensure the precursor mass error is < 5 ppm for the peptide + 182.9973 Da.

  • The Neutral Loss (Warning): Sulfonyl adducts can lose SO

    
     (-63.96 Da) or the Purine-SO
    
    
    
    group (-183 Da) upon intense fragmentation.
    • Guideline: If you see a strong peak at Precursor - 183 Da in the MS2, the modification is labile. Lower the HCD energy (e.g., to 25%) to preserve the adduct on b/y ions for sequencing.

  • Residue Selectivity: SuFEx chemistry on purine scaffolds preferentially targets Tyrosine (forming a sulfonate) and Lysine (forming a sulfonamide).

    • Check: If the software localizes the mod to an Arginine or Aspartate, treat it as a False Discovery. The chemistry is not compatible with these residues under physiological conditions.

References

  • Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Hett, E. C., et al. (2017).[4] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[4][5] Journal of the American Chemical Society, 139(2), 680-685.[4] [Link][4]

  • Colman, R. F. (1983). Affinity labeling of purine nucleotide sites in proteins. Annual Review of Biochemistry, 52, 67-91. [Link]

  • PubChem. (n.d.).[2] 9H-Purine-6-sulfonyl fluoride (Compound Summary). National Library of Medicine. [Link]

Sources

Comparative

Competitive binding assays using 9H-Purine-6-sulfonyl fluoride and ATP analogs

Technical Guide: Competitive Binding Assays using Purine-Sulfonyl Fluoride Probes Executive Summary This guide details the application of 9H-Purine-6-sulfonyl fluoride (PSF) as a covalent fragment probe for characterizin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Competitive Binding Assays using Purine-Sulfonyl Fluoride Probes

Executive Summary

This guide details the application of 9H-Purine-6-sulfonyl fluoride (PSF) as a covalent fragment probe for characterizing ATP-binding sites in kinases and nucleotide-binding proteins. Unlike reversible ATP analogs or bulky affinity labels like FSBA, PSF functions as a "minimalist" covalent warhead. It targets nucleophilic residues (Tyrosine, Lysine, Histidine) within the purine-binding pocket, enabling Mass-Shift Competition Assays .

This document compares PSF’s performance against standard alternatives (FSBA, Acyl-ATP, and Reversible Tracers), providing a validated protocol for determining target occupancy and residence time using Intact Protein LC-MS.

Mechanistic Principles & Chemical Logic

The Probe: 9H-Purine-6-sulfonyl fluoride[1]
  • Structure: A purine scaffold substituted at the C6 position with a sulfonyl fluoride (

    
    ) group.
    
  • Reactivity: The sulfonyl fluoride is a "latent" electrophile. It is stable in aqueous buffer but reacts specifically with context-dependent nucleophiles in the ATP-binding pocket (often the "catalytic lysine" or "gatekeeper" residues).

  • Mechanism:

    • Recognition: The purine ring binds to the hinge region of the kinase, mimicking the adenine base of ATP.

    • Reaction: The nucleophilic side chain attacks the sulfur atom.

    • Leaving Group: Fluoride (

      
      ) is displaced, forming a stable sulfonamide or sulfonate covalent bond.
      
The Competition Assay Concept

In this assay, the protein is pre-equilibrated with a test compound (ATP analog or inhibitor). PSF is then added.[1] If the test compound binds tightly, it sterically blocks the PSF from entering the pocket or reacting. The reduction in covalent labeling (measured by Mass Spectrometry) correlates directly with the test compound’s affinity (


).

G cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Readout (LC-MS) Kinase Kinase Kinase-I Complex Kinase-I Complex Kinase->Kinase-I Complex Equilibrium Free Kinase Free Kinase Kinase->Free Kinase Inhibitor (I) Inhibitor (I) No Reaction No Reaction Kinase-I Complex->No Reaction Blocked PSF Probe PSF Probe Mass: M (Intact) Mass: M (Intact) No Reaction->Mass: M (Intact) Covalent Adduct Covalent Adduct Free Kinase->Covalent Adduct + PSF (Fast) Mass: M + 202 Da Mass: M + 202 Da Covalent Adduct->Mass: M + 202 Da

Caption: Logic flow of the PSF Competition Assay. Inhibitor binding prevents the +202 Da mass shift induced by the covalent probe.

Comparative Analysis: PSF vs. Alternatives

The choice of probe dictates the assay format and data quality. The table below objectively compares PSF with its primary alternatives.

Feature9H-Purine-6-sulfonyl fluoride (PSF) FSBA (5'-p-fluorosulfonylbenzoyladenosine) Acyl-ATP Probes (e.g., ActivX)
Type Covalent Fragment (Warhead)Covalent Nucleotide MimicCovalent Lysine-Targeted Probe
Size (MW) ~202 Da (Small)~430 Da (Large)~800-1000 Da (Bulky)
Binding Site Hinge Region / Purine PocketWhole ATP Pocket (Adenine + Ribose + Phosphate)Phosphate Pocket (Lysine directed)
Reactivity Moderate (Context-specific)High (Broadly reactive)High (Lysine specific)
Readout Intact LC-MS (Mass Shift)Western Blot (anti-FSBA) or LC-MSStreptavidin Enrichment + LC-MS/MS
Advantage Ligand Efficiency: Probes the "core" binding event without steric clash from linkers.[2]History: Extensive literature validation.Proteomics: Best for complex lysates (enrichment).
Limitation No affinity tag (biotin/fluorophore). Requires purified protein.Bulky benzoyl group can alter binding conformation.Expensive; linker may affect kinetics.

Expert Insight: Use PSF when you need to map the intrinsic reactivity of the purine pocket or screen fragment libraries using Intact Mass Spectrometry. Use Acyl-ATP for proteome-wide selectivity profiling where enrichment is necessary.[3]

Validated Protocol: Mass-Shift Competition Assay

This protocol uses Intact Protein LC-MS to determine the


 of an ATP analog by competing it against PSF.

Prerequisites:

  • Target Protein: Purified Kinase domain (>90% purity), 1-5 µM.

  • Probe: 9H-Purine-6-sulfonyl fluoride (100 mM stock in DMSO).

  • Competitor: ATP Analog (e.g., Staurosporine, AMP-PNP).

  • Instrument: LC-MS (TOF or Orbitrap) capable of resolving +202 Da shifts.

Step 1: Equilibrium Binding (Competition)
  • Dilute Kinase to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM

    
    ).
    
  • Prepare a serial dilution of the Competitor (ATP Analog) in DMSO (e.g., 10 µM to 0.1 nM).

  • Add 1 µL of Competitor to 49 µL of Kinase solution.

  • Incubate for 30 minutes at Room Temperature (RT) to establish equilibrium.

Step 2: Covalent Labeling Pulse
  • Add PSF Probe to a final concentration of 20 µM (10x excess over protein).

    • Note: The probe concentration must be optimized to achieve ~80% labeling of the apo kinase within the pulse time.

  • Incubate for exactly 15 minutes at RT.

    • Critical Control: Include a "No Probe" control (0% labeling) and a "No Competitor" control (100% labeling reference).

Step 3: Quenching & Analysis
  • Quench the reaction by adding Formic Acid to 1% final concentration (pH < 3 stops the nucleophilic attack).

  • Inject 5-10 µL onto a C4 Desalting Column coupled to the MS.

  • Data Acquisition: Measure the deconvoluted mass spectrum.

Step 4: Data Processing

Calculate the Fraction Labeled (


)  for each competitor concentration:


Plot


 vs. [Competitor] to derive the 

.

Experimental Data Interpretation

Scenario A: Successful Competition
  • Observation: As [Competitor] increases, the intensity of the "M+202" peak decreases, and the "M" (unlabeled) peak recovers.

Scenario B: No Competition (Allosteric)
  • Observation: The "M+202" peak remains dominant even at high [Competitor], or labeling kinetics change without preventing the adduct.

Scenario C: Enhanced Labeling
  • Observation: Labeling increases in the presence of the "competitor."

Data Spectrum Mass Spectrum Peak M (Unlabeled) Peak M+202 (Labeled) Calc Calculation: % Occupancy = 1 - (Labeled / Total) Spectrum:p2->Calc Quantify Area Result Result Interpretation High Occupancy (Low Labeling) Low Occupancy (High Labeling) Calc->Result:r1 Competitor Bound Calc->Result:r2 Competitor Unbound

Caption: Data processing workflow for converting Mass Spectrometry peak areas into occupancy metrics.

References

  • Zhao, Q. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[4][5] Journal of the American Chemical Society, 139(2), 680–685. Link

  • Colland, F. et al. (2004). Functional Proteomics Mapping of a Human Signaling Pathway. Genome Research, 14, 1324-1331. Link

  • Liu, Y. et al. (2013). Acyl-ATP Probes for Identification of ATP-Binding Proteins. Analytical Chemistry, 85(6), 3198–3206. Link

  • Hett, E.C. et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[6] ACS Chemical Biology, 10(4), 1094–1098. Link

Sources

Validation

Technical Comparison Guide: Western Blot Detection of Proteins Labeled with 9H-Purine-6-sulfonyl Fluoride Probes

Executive Summary: The Shift to SuFEx-Based Kinase Profiling The detection of active-site availability in nucleotide-binding proteins (kinases, GTPases, ATPases) has traditionally relied on unstable acyl-phosphate probes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to SuFEx-Based Kinase Profiling

The detection of active-site availability in nucleotide-binding proteins (kinases, GTPases, ATPases) has traditionally relied on unstable acyl-phosphate probes or highly specific antibodies. The emergence of 9H-Purine-6-sulfonyl fluoride (P6SF) probes represents a paradigm shift utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.

Unlike traditional affinity labels, P6SF probes function as "context-dependent" electrophiles. They mimic the adenosine moiety of ATP, docking into the nucleotide-binding pocket. Once bound, the sulfonyl fluoride warhead reacts exclusively with nucleophilic residues (Tyrosine or Lysine) that are activated by the specific electrostatic environment of the active site.

This guide details the Western blot detection workflow for these probes, compares their performance against industry-standard alternatives (Acyl Phosphates and Phospho-antibodies), and provides a self-validating protocol for assessing target engagement in drug discovery.

Mechanism of Action & Experimental Logic

To interpret Western blot data generated with P6SF probes, one must understand the underlying chemical biology. The probe does not measure protein abundance; it measures active-site availability .

The SuFEx Reaction in the ATP Pocket

The 9H-Purine scaffold directs the probe to the ATP-binding cleft. The sulfonyl fluoride (-SO₂F) group is relatively inert in solution (unlike acyl chlorides or fluorophosphonates) but becomes hyper-reactive when positioned near a basic residue within the protein pocket. This ensures high specificity for the functional state of the protein.

  • Signal Generation: Probe covalently binds to the target -> "Click" chemistry attaches a Biotin/Fluorophore -> Western Blot detection.

  • Signal Loss (Competition): A drug inhibitor binds the pocket -> Probe is blocked -> No covalent bond -> Loss of Western Blot band.

Workflow Visualization

The following diagram illustrates the critical path from live-cell labeling to Western blot detection.

P6SF_Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Conjugation cluster_2 Step 3: Detection Cell Live Cells / Lysate P6SF Add P6SF Probe (Alkyne-tagged) Cell->P6SF Incubation Incubation (1hr, 37°C) P6SF->Incubation Lysis Cell Lysis (RIPA/NP-40) Incubation->Lysis Click CuAAC Click Reaction (+ Biotin-Azide) Lysis->Click Proteome Extraction PAGE SDS-PAGE Separation Click->PAGE Biotinylated Proteome Transfer Transfer to NC/PVDF PAGE->Transfer Blot Western Blot (Streptavidin-HRP) Transfer->Blot

Figure 1: Critical path for Activity-Based Protein Profiling (ABPP) using P6SF probes.[1] Note the requirement for a "Click" step if using alkyne-tagged variants.

Comparative Analysis: P6SF vs. Alternatives

The following table contrasts P6SF probes with the two most common alternatives: ATP-Acyl Phosphates (e.g., ActivX probes) and Phospho-specific Antibodies.

FeatureP6SF Probes (Purine-Sulfonyl Fluoride) ATP-Acyl Phosphates Phospho-Specific Antibodies
Target Mechanism Covalent modification of active-site Lys/Tyr via SuFEx.Covalent acylation of active-site Lys via mixed anhydride.Non-covalent affinity to phosphorylated residues.
Readout Active-Site Availability (Occupancy).Active-Site Availability (Occupancy).Post-Translational State (Activation).
Stability High. Stable in aqueous buffer; suitable for live-cell labeling.Low. Hydrolyzes rapidly; typically restricted to lysate labeling.High. Stable reagents.
Cell Permeability Yes. Can profile targets in intact cells (preserving physiology).Poor. Requires cell lysis prior to labeling.N/A. Used post-lysis (immunoblotting).
Specificity Tunable. Purine scaffold targets nucleotide binders (Kinases, GTPases).Broad. Targets most ATP-binders but with high background.Highly Specific (Single target).
Drug Screening Excellent. Measures direct target engagement (TE) and IC50.Good, but lysate-based TE often poorly correlates with cellular TE.Indirect. Infers inhibition via loss of downstream phosphorylation.

Key Insight: Choose P6SF probes when you need to determine if a drug physically occupies the kinase pocket inside a living cell. Use antibodies to determine if the kinase pathway is turned on or off.

Validated Protocol: Western Blot Detection

This protocol assumes the use of an Alkyne-tagged P6SF probe (e.g., 9H-purine-6-sulfonyl fluoride with a propargyl handle). If using a direct biotin-conjugate, skip Step 3.

Materials Required[2][3][4][5][6][7][8]
  • Probe: P6SF-Alkyne (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors. (Avoid primary amines like Tris during labeling if using reactive esters, though SuFEx is generally amine-tolerant, HEPES is safer).

  • Click Reagents: Biotin-Azide (10 mM), TCEP (50 mM fresh), TBTA Ligand (2 mM), CuSO₄ (50 mM).

  • Detection: Streptavidin-HRP or Streptavidin-Fluorophore.[1]

Step-by-Step Methodology
Phase 1: Labeling (Competition Assay)
  • Culture: Grow cells (e.g., HEK293, Jurkat) to 80% confluence.

  • Drug Treatment: Treat cells with the test inhibitor (e.g., Dasatinib) for the desired time (e.g., 1 hour). Include a DMSO control.

  • Probe Labeling: Add P6SF-Alkyne probe directly to the media (Final conc: 1–10 µM).

    • Expert Tip: Perform a concentration curve first. 10 µM is standard for broad profiling; 1 µM increases selectivity.

  • Incubation: Incubate for 1 hour at 37°C.

  • Harvest: Wash cells 3x with ice-cold PBS to remove excess probe. Harvest by scraping.

Phase 2: Lysis & Click Chemistry
  • Lysis: Lyse pellets in Lysis Buffer. Incubate on ice for 20 min. Clarify by centrifugation (15,000 x g, 10 min).

  • Quantification: Normalize protein concentration to 2 mg/mL using BCA assay.

  • Click Reaction: In a 1.5 mL tube, mix the following (per 100 µL lysate):

    • 1 µL Biotin-Azide (100 µM final)

    • 2 µL TCEP (1 mM final)

    • 2 µL TBTA Ligand (100 µM final)

    • 2 µL CuSO₄ (1 mM final)

    • Order of Addition: Lysate -> Azide -> TCEP -> Ligand -> CuSO₄. Vortex immediately.

  • Reaction Time: Incubate for 1 hour at Room Temperature (RT) in the dark.

Phase 3: Western Blotting
  • Quench: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) to stop the reaction. Boil for 5 min at 95°C.
    
  • Electrophoresis: Load 20–30 µg of protein per lane. Run SDS-PAGE.[1]

  • Transfer: Transfer proteins to a PVDF membrane (Nitrocellulose is acceptable, but PVDF is better for low-abundance targets).

  • Blocking: Block with 3% BSA in TBST for 1 hour. (Do NOT use Milk; endogenous biotin in milk causes high background with Streptavidin).

  • Detection: Incubate with Streptavidin-HRP (1:5000 in 3% BSA/TBST) for 1 hour at RT.

  • Wash: Wash 3 x 10 min with TBST.

  • Imaging: Apply ECL substrate and image.

Data Interpretation & Troubleshooting

Expected Results
  • DMSO Control: You should see multiple bands. A dominant band at the molecular weight of your target kinase indicates successful labeling.

  • Inhibitor Treated: If the drug binds the ATP pocket, it blocks the P6SF probe. You will see a disappearance or reduction of the band intensity at the specific molecular weight.

Competition Logic Diagram

The following diagram explains how to read the blot.

Competition_Logic cluster_control Control (DMSO) cluster_drug Drug Treated Kinase_Open Kinase Pocket OPEN Probe_Bind P6SF Probe Binds Covalently Kinase_Open->Probe_Bind Signal_Pos STRONG BAND on Western Blot Probe_Bind->Signal_Pos Kinase_Blocked Kinase Pocket OCCUPIED by Drug Probe_Fail P6SF Probe Cannot Bind Kinase_Blocked->Probe_Fail Signal_Neg NO BAND on Western Blot Probe_Fail->Signal_Neg

Figure 2: Interpretation of Competition Assays. A reduction in band intensity correlates with drug occupancy.

Troubleshooting Table
IssueProbable CauseSolution
High Background (Smear) Excess unreacted probe or endogenous biotin.Pre-clear lysate with Streptavidin beads (rarely needed) or ensure thorough washing of cells before lysis. Use BSA for blocking, not Milk.
No Signal Click reaction failure or Copper toxicity (if live cell click).Use fresh TCEP (it oxidizes rapidly). Ensure TCEP/Cu ratio is optimized (excess TCEP can reduce Copper to Cu(0) precipitate).
Signal Not Competed Drug is allosteric or probe is non-specific.P6SF probes target the ATP pocket. If an allosteric inhibitor is used, the ATP pocket may remain open. Verify drug mechanism.
Wrong MW Band Off-target labeling.P6SF is broad-spectrum. Use a specific antibody for the target kinase after the Streptavidin blot to confirm the band identity (re-probing).

References

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[2] Journal of the American Chemical Society, 139(2), 680–685.[3]

  • Jones, L. H. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 146–162.[4]

  • Patricelli, M. P., et al. (2011). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates.[1] Molecular & Cellular Proteomics, 10(6).

  • Dong, Z., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells.[4][5] ChemBioChem, 23(4).[4][5]

Sources

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